REACTION_CXSMILES
|
[Br:1]Br.[OH:3][C:4]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>C(Cl)(Cl)Cl>[Br:1][C:11]1[C:12]([CH3:14])=[CH:13][C:4]([OH:3])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
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0.47 mL
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Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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OC1=C(C(=O)OC)C=CC(=C1)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The solution was stirred for 1 hour at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched with saturated sodium sulphite (10 ml)
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (2×10 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |